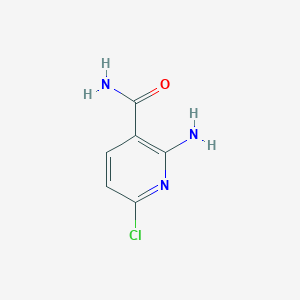

2-Amino-6-chloronicotinamide

Description

Significance of Nicotinamide (B372718) Derivatives in Drug Discovery and Organic Synthesis

Nicotinamide, also known as vitamin B3, is a fundamental biological molecule. Its derivatives have garnered substantial attention in drug discovery due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airsc.orgbenthamscience.comrsc.org In organic synthesis, nicotinamide derivatives serve as crucial intermediates for creating more complex molecules for the pharmaceutical and agrochemical industries. rsc.orgmdpi.com The functional groups on these derivatives influence their solubility, stability, and interactions with biological targets. ontosight.ai

Research Rationale for Investigating 2-Amino-6-chloronicotinamide as a Key Intermediate and Pharmacophore

The specific arrangement of functional groups in this compound underpins the rationale for its investigation. The chlorine atom at the 6-position enhances the molecule's reactivity, making it a valuable intermediate for various chemical transformations. cymitquimica.com The amino and carboxamide groups provide sites for further molecular modifications and are key to its function as a pharmacophore—a molecular framework responsible for a drug's biological activity. rsc.orgresearchgate.net

This compound serves as a crucial starting material in the synthesis of more complex molecules. For instance, it is a precursor in the production of 2-amino-6-chloronicotinic acid, another important chemical intermediate. google.com The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to create a library of novel compounds with potentially unique biological properties.

Scope of Academic Research on this compound

Academic research on this compound is multifaceted, exploring its potential in various applications. A primary focus is its role as a key intermediate in the synthesis of novel compounds with therapeutic potential. google.comsrdpharma.com Researchers are actively investigating its utility in creating new anticancer and anti-inflammatory agents. rsc.orgbenthamscience.com

Furthermore, studies delve into the chemical reactivity of this compound, examining how its functional groups can be manipulated to achieve desired chemical structures. acs.org The compound is also being explored in the context of developing new materials and as a scaffold in medicinal chemistry to design inhibitors for specific biological targets.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6ClN3O | cymitquimica.comuni.lu |

| Molecular Weight | 171.58 g/mol | uni.lu |

| CAS Number | 64321-24-0 | cymitquimica.comsrdpharma.com |

| Physical State | Solid at room temperature | cymitquimica.com |

| Solubility | Moderately soluble in polar solvents | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Chloronicotinamide

Established Synthetic Routes for 2-Amino-6-chloronicotinamide

The primary and most direct route to this compound involves the amidation of its corresponding carboxylic acid, 2-Amino-6-chloronicotinic acid. This transformation is a cornerstone of organic synthesis, converting a carboxylic acid into a primary amide.

Amidation Reactions from 2-Amino-6-chloronicotinic Acid

The conversion of a carboxylic acid to an amide, in this case, 2-Amino-6-chloronicotinic acid to this compound, necessitates the activation of the carboxyl group to facilitate nucleophilic attack by an amine, typically ammonia (B1221849) or an ammonia surrogate. While specific literature detailing this exact transformation is not prevalent, the synthesis can be achieved through well-established peptide coupling protocols. A common approach involves the use of a halogenating agent, such as thionyl chloride (SOCl₂), to first convert the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate is then reacted with ammonia to form the final amide product. justia.com

Another widely used method employs coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the formation of the amide bond under milder conditions. googleapis.com

Optimization of Reaction Conditions and Catalytic Systems in Amidation

The efficiency of amidation reactions can be significantly enhanced through the optimization of reaction conditions and the use of catalytic systems. Direct amidation, which avoids the use of stoichiometric activating agents and generates water as the only byproduct, is a greener and more atom-economical approach. Boron-based catalysts, such as boric acid and various boronic acids, have proven effective in facilitating these direct condensations. google.com The mechanism often involves the formation of a reactive acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

The choice of catalyst is critical and depends on the specific substrates. For instance, certain ortho-iodo arylboronic acids have been shown to be kinetically very active for direct amidation at room temperature. The optimization process involves screening various catalysts, adjusting catalyst loading, and managing reaction temperature. In many catalytic systems, the removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the reaction equilibrium towards the product.

| Catalyst Type | Example Catalyst | Typical Conditions | Ref. |

| Boron-Based | Boric Acid, Arylboronic Acids | High temperature, azeotropic water removal | google.com |

| Carbodiimides | EDC, DCC (with HOBt) | Room temperature, organic solvent (e.g., DMF) | googleapis.com |

| Halogenating Agents | Thionyl Chloride (SOCl₂) | Formation of acyl chloride intermediate, followed by amination | justia.com |

Role of Reagents and Solvents in Enhancing Synthesis Efficiency

The selection of reagents and solvents plays a pivotal role in the success of amidation synthesis. In methods involving coupling agents, the choice of solvent is critical for solubility and reactivity. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly employed as they can dissolve the reactants and facilitate the reaction while remaining non-reactive.

Bases, such as Diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), are often included in coupling reactions. Their primary role is to neutralize any acidic byproducts formed during the reaction, such as the hydrochloride salt of the amine if it is used as a starting material, thereby preventing the protonation and deactivation of the amine nucleophile.

For catalytic direct amidation, solvent choice is often dictated by the need to remove water. Solvents that form an azeotrope with water, such as toluene (B28343) or xylene, are ideal for use with a Dean-Stark apparatus. This continuous removal of the water byproduct is essential for achieving high yields.

Precursor Chemistry and Synthesis of Related Nicotinic Acid Derivatives

The availability and synthesis of the starting material, 2-Amino-6-chloronicotinic acid, are crucial for the production of the target amide. This section explores its synthesis and the broader challenges associated with preparing substituted pyridine (B92270) compounds.

Synthesis of 2-Amino-6-chloronicotinic Acid

A plausible and established route for the synthesis of 2-Amino-6-chloronicotinic acid starts from the more readily available 2,6-dichloronicotinic acid. The synthesis involves a selective nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogen and the carboxylic acid group.

By reacting 2,6-dichloronicotinic acid with ammonia under controlled conditions (e.g., in an autoclave at elevated temperature and pressure), a selective displacement of the 2-chloro group can be achieved to introduce the amino group, yielding the desired 2-Amino-6-chloronicotinic acid. google.com Careful optimization of reaction time, temperature, and concentration of ammonia is necessary to maximize the yield of the desired product and minimize side reactions, such as the displacement of the second chlorine or hydrolysis of the chloro groups.

Synthetic Challenges in Preparing Related Pyridine Scaffolds

The synthesis of polysubstituted pyridine scaffolds presents several challenges for synthetic chemists. One of the primary difficulties lies in controlling the regioselectivity of functionalization. The pyridine ring's electronic nature makes certain positions more reactive than others, but achieving substitution at a specific desired position, especially in the presence of multiple directing groups, can be complex.

Purification Techniques in the Synthesis of this compound

The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The choice of purification method is dictated by the physical and chemical properties of the target compound, the nature of the impurities present, and the desired scale of the synthesis. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. For polar, heterocyclic compounds like this compound, a combination of techniques such as recrystallization and chromatography is often employed.

Recrystallization

Recrystallization is a primary and highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling).

Given the structure of this compound, which contains a polar pyridine ring, an amino group, and an amide group, polar solvents are generally suitable for recrystallization. The selection of an appropriate solvent is an empirical process, often guided by the "like dissolves like" principle.

General Recrystallization Solvent Selection:

Highly Polar Solvents: Water can be a good choice for highly polar compounds, especially for forming well-defined crystals upon slow cooling.

Protic Solvents: Alcohols such as methanol, ethanol (B145695), and isopropanol (B130326) are commonly used for compounds with hydrogen-bonding capabilities. For instance, nicotinic acid hydrazide, a related nicotinic acid derivative, can be recrystallized from methanol.

Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) have been successfully used for the recrystallization of structurally similar compounds like 2-amino-6-chloropurine, yielding high-purity products.

Solvent Mixtures: When a single solvent does not provide the desired solubility profile, a binary solvent system is often used. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears. The solution is then heated to redissolve the solid and allowed to cool slowly. For nicotinamide (B372718) derivatives, mixtures like n-Hexane/Ethyl Acetate (B1210297) or n-Hexane/Acetone can be effective.

The following table outlines potential solvent systems for the recrystallization of this compound based on the purification of analogous compounds.

| Solvent/Solvent System | Rationale for Selection | General Procedure |

|---|---|---|

| Ethanol | Good solubilizer for compounds with hydrogen-bonding moieties (amino, amide). | Dissolve crude product in hot ethanol, filter if necessary, and allow to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| Water | Effective for polar organic molecules; high boiling point allows for a wide temperature gradient. | Dissolve crude material in a minimal amount of hot water. Allow the solution to cool gradually to induce crystallization. |

| N,N-Dimethylformamide (DMF) | Proven effective for high-purity recrystallization of related heterocyclic amines like 2-amino-6-chloropurine. | Dissolve the crude solid in warm DMF and allow it to cool for crystallization. Washing the resulting crystals with a less polar solvent like water or ethanol may be necessary to remove residual DMF. |

| n-Hexane / Ethyl Acetate | A common non-polar/polar mixture suitable for compounds of intermediate polarity. | Dissolve the compound in a minimum of hot ethyl acetate and add n-hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly. |

Chromatographic Methods

When recrystallization fails to remove impurities with similar solubility profiles, or for purification of smaller quantities, chromatographic techniques are indispensable.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) while being carried through the column by a mobile phase (eluent). For a compound like this compound, normal-phase chromatography using silica gel is a standard approach. The eluent is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical assessment of purity, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The high resolution of HPLC allows for the separation of closely related impurities. Semi-preparative HPLC can be used to purify larger quantities of the compound.

The following table summarizes chromatographic conditions that could be adapted for the purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh or 230-400 mesh) | Hexane / Ethyl Acetate gradient or Dichloromethane / Methanol gradient | Thin Layer Chromatography (TLC) with UV visualization |

| Reversed-Phase HPLC | C18 Silica | Water / Acetonitrile gradient with 0.1% Formic Acid | UV detector (e.g., at 254 nm) |

Washing and Extraction

Prior to final purification, a simple wash or liquid-liquid extraction can be effective for removing certain types of impurities. For instance, after the reaction is complete, the crude product might be precipitated by adding water. The resulting solid can then be filtered and washed with water to remove water-soluble salts and other highly polar impurities. In cases where the product is in an organic solvent, washing with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid could remove basic impurities, provided the target compound itself does not react.

Chemical Reactivity and Derivatization Strategies of 2 Amino 6 Chloronicotinamide

Chemical Transformations of the Amide and Amino Functionalities

The amide and amino groups of 2-Amino-6-chloronicotinamide are key sites for chemical modification. The reactivity of these groups is influenced by the electronic nature of the pyridine (B92270) ring.

The amino group at the 2-position of the pyridine ring behaves as a typical aromatic amine and can undergo a range of reactions. It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. Alkylation of the amino group is also possible, leading to secondary and tertiary amines. These reactions are fundamental in modifying the steric and electronic properties of this part of the molecule.

The amide functionality at the 3-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. This transformation is often a crucial step in the synthesis of more complex derivatives. The amide nitrogen can also, under specific conditions, be alkylated, although this is generally less facile than the alkylation of the amino group. Enzymatic transformations, such as hydrolysis by nicotinamidases, can also be employed for the conversion of the amide to the carboxylic acid under mild conditions.

Substitution Reactions Involving the Pyridine Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, making it a primary target for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the displacement of the chlorine atom by a variety of nucleophiles. This reaction is a cornerstone for introducing different functional groups at this position. Amines, in particular, are effective nucleophiles in this context, leading to the synthesis of 2,6-diaminonicotinamide (B8806745) derivatives. The reaction conditions for SNAr on chloropyridines often require elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have proven to be highly effective for the derivatization of this compound.

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy is particularly useful for introducing aryl or heteroaryl substituents at the 6-position, thereby expanding the structural diversity of the derivatives.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a wide range of primary and secondary amines, including heterocyclic amines. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. This approach offers a milder and more general alternative to traditional SNAr reactions for the synthesis of 6-amino-substituted nicotinamides.

Design and Synthesis of Novel this compound Derivatives for Pharmaceutical Applications

The strategic derivatization of this compound is a key approach in the quest for new therapeutic agents. By systematically modifying its structure, researchers can fine-tune the molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.

Functional Group Modification for Bioactivity Modulation

Modification of the existing functional groups on the this compound scaffold is a direct strategy to alter its biological activity. For instance, acylation or sulfonylation of the 2-amino group can lead to compounds with altered hydrogen bonding capabilities and lipophilicity, which can significantly impact their interaction with biological targets. Similarly, conversion of the 3-carboxamide to other functional groups like nitriles or esters can modulate the molecule's electronic distribution and potential for intermolecular interactions.

Strategies for Coupling with Heterocyclic Amines to Alter Bioactivity

Below is an interactive data table summarizing representative coupling reactions of this compound with various heterocyclic amines.

| Heterocyclic Amine | Reaction Type | Key Reagents/Catalysts | Product Class | Potential Bioactivity Modulation |

|---|---|---|---|---|

| Piperidine | SNAr / Buchwald-Hartwig | Heat / Pd catalyst, phosphine ligand, base | 2-Amino-6-(piperidin-1-yl)nicotinamide | Increased lipophilicity, potential for improved CNS penetration. |

| Morpholine | SNAr / Buchwald-Hartwig | Heat / Pd catalyst, phosphine ligand, base | 2-Amino-6-morpholinonicotinamide | Enhanced aqueous solubility, potential for improved pharmacokinetic profile. |

| Imidazole | Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | 2-Amino-6-(1H-imidazol-1-yl)nicotinamide | Introduction of a key hydrogen bond donor/acceptor, potential for enhanced target binding. |

| Pyrazole | Buchwald-Hartwig | Pd catalyst, phosphine ligand, base | 2-Amino-6-(1H-pyrazol-1-yl)nicotinamide | Modulation of electronic properties and metabolic stability. |

Derivatization for Prodrug Synthesis

The concept of prodrugs involves chemically modifying a biologically active compound to improve its pharmaceutical properties, such as solubility, stability, or targeted delivery. The functional groups of this compound offer opportunities for prodrug design. For example, the 2-amino group can be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug. Similarly, the amide nitrogen could potentially be derivatized to create a prodrug that enhances membrane permeability.

Analog Design Strategies for Improved Therapeutic Profiles

Analog design involves making systematic structural modifications to a lead compound to optimize its therapeutic properties. For this compound, this can involve a combination of the strategies mentioned above. For example, a medicinal chemistry campaign might involve:

Scaffold Hopping: Replacing the pyridine core with other heterocycles while retaining the key pharmacophoric elements.

Isosteric Replacement: Substituting atoms or groups with other atoms or groups that have similar physical or chemical properties to investigate the impact on activity and metabolism. For instance, replacing the chlorine atom with a trifluoromethyl group.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to its biological target.

Through these diverse derivatization strategies, the this compound scaffold continues to be a valuable starting point for the development of new and improved therapeutic agents.

Biological Activities and Pharmacological Investigations of 2 Amino 6 Chloronicotinamide

Anticancer Potential of 2-Amino-6-chloronicotinamide

The exploration of nicotinamide (B372718) derivatives as anticancer agents is a significant area of research. These compounds can interfere with cellular processes crucial for cancer cell survival and proliferation.

In Vitro Cytotoxicity Studies in Cancer Cell Lines (e.g., HeLa, MCF-7)

While direct cytotoxicity data for this compound is not extensively documented in publicly available research, studies on the closely related compound, 2-amino-nicotinamide, have demonstrated notable cytotoxic effects against various human cancer cell lines. Research has shown that 2-amino-nicotinamide exhibits significant activity against breast cancer (MCF-7), gastric cancer (SGC7901), and prostate cancer (PCa 22Rv1 and LNCaP) cell lines researchgate.net. This suggests that the 2-amino-nicotinamide scaffold, of which this compound is a chlorinated variant, possesses anticancer potential. The introduction of a chlorine atom can further modulate the compound's electronic properties and biological activity, warranting specific investigation.

Table 1: Cytotoxicity of the related compound 2-Amino-nicotinamide in various cancer cell lines. Data presented is for a closely related, non-chlorinated analogue and serves to indicate the potential of the compound class.

| Cancer Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | Cytotoxic activity observed | researchgate.net |

| SGC7901 | Human Gastric Cancer | Cytotoxic activity observed | researchgate.net |

| PCa 22Rv1 | Human Prostate Cancer | Cytotoxic activity observed | researchgate.net |

| LNCaP | Human Prostate Cancer | Cytotoxic activity observed | researchgate.net |

Cellular and Molecular Mechanisms of Action: Apoptosis Induction and Pathway Modulation

The primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research into 2-amino-nicotinamide has revealed that its cytotoxic effects are linked to the activation of the apoptotic cascade researchgate.net. Key findings from mechanistic studies on this related compound show that it enhances the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark events in apoptosis researchgate.net.

Furthermore, treatment with 2-amino-nicotinamide was found to increase the levels of pro-apoptotic proteins like Bax and cytochrome C, while simultaneously suppressing the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the balance of apoptosis-regulating proteins favors cell death. The compound also demonstrated an ability to modulate critical cell survival signaling pathways. Specifically, it down-regulated the activated expressions of PI3K, Akt, and ERK, and suppressed the activation of the JAK2/STAT3 signaling pathway, both of which are often overactive in cancer cells and contribute to their uncontrolled growth and survival researchgate.net. These findings suggest that this compound may operate through similar mechanisms, targeting key pathways that govern cell life and death.

Role as a Precursor in Targeted Cancer Therapy (e.g., AZD8055 as an mTOR Inhibitor)

A significant aspect of this compound's relevance in oncology is its role as a key chemical intermediate in the synthesis of targeted cancer therapies. It serves as a building block for more complex molecules designed to inhibit specific enzymes that are critical for tumor growth. One of the most notable examples is its use in the synthesis of AZD8055, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. By inhibiting both mTORC1 and mTORC2 complexes, AZD8055 can effectively shut down this critical pathway, leading to the suppression of tumor growth. The function of this compound as a precursor in the creation of such powerful and specific inhibitors underscores its importance in the development of next-generation cancer treatments.

Antimicrobial Activity of this compound

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Nicotinamide and its derivatives have emerged as a class of compounds with promising antimicrobial properties.

Broad-Spectrum Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Table 2: Antimicrobial Activity of various Nicotinamide Derivatives against Pathogenic Bacteria. Data presented is for related nicotinamide derivatives to indicate the potential of the compound class.

| Bacterial Strain | Gram Type | Observed Effect of Nicotinamide Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibitory activity demonstrated | researchgate.netlatamjpharm.org |

| Escherichia coli | Gram-negative | Inhibitory activity demonstrated | researchgate.netlatamjpharm.org |

| Bacillus subtilis | Gram-positive | Inhibitory activity demonstrated | researchgate.netlatamjpharm.org |

| Pseudomonas aeruginosa | Gram-negative | Inhibitory activity demonstrated | researchgate.netlatamjpharm.org |

Potential in Developing New Antimicrobial Agents

The consistent antimicrobial efficacy observed across a range of nicotinamide derivatives highlights the potential of this chemical scaffold in the development of new anti-infective agents researchgate.net. The this compound structure presents a valuable starting point for medicinal chemistry efforts. The amino and chloro groups on the pyridine (B92270) ring are amenable to chemical modification, allowing for the synthesis of a library of new compounds. These derivatives can then be screened to identify molecules with enhanced potency, a broader spectrum of activity, and improved pharmacological properties, potentially leading to the discovery of novel drugs to combat bacterial infections.

Enzyme Modulation and Inhibition Studies

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. The structural backbone of this compound, the nicotinamide moiety, is a recurring motif in a variety of enzyme inhibitors, targeting a range of proteins involved in cellular signaling, epigenetic regulation, and neurodegeneration.

Investigation of Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. nih.gov These enzymes are crucial for processes like cell growth, differentiation, and metabolism. nih.gov Mutations or dysregulation of protein kinases can lead to uncontrolled cell proliferation, a hallmark of cancer, making them significant targets for antineoplastic drugs. nih.gov Kinase inhibitors are designed to specifically target these altered proteins, representing a shift from broadly cytotoxic agents to more targeted cancer therapies. nih.gov

While the broader class of nicotinamide-related compounds has been explored for various enzymatic activities, specific studies detailing the direct inhibitory action of this compound on protein kinases are not extensively documented in available research. The potential for this compound to act as a kinase inhibitor would be predicated on its ability to fit into the ATP-binding pocket or an allosteric site of a target kinase, an area that warrants further investigation.

Related Research on Histone Deacetylase (HDAC) and Bcr-Abl Dual Inhibition by Nicotinamide Derivatives

Nicotinamide derivatives have emerged as a promising class of compounds in oncology, particularly for their role as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibition can lead to anti-tumor effects. Furthermore, combining HDAC inhibition with the targeting of other cancer-driving proteins like Bcr-Abl is a key therapeutic strategy.

Nicotinamide itself, an amide of Vitamin B3, is known to be a histone deacetylase inhibitor that targets sirtuin-1 (SIRT-1). ijmio.com This activity is relevant in the context of Chronic Myeloid Leukemia (CML), where it may potentiate the effects of Tyrosine Kinase Inhibitors (TKIs) that target the Bcr-Abl fusion protein. ijmio.com The combination of HDAC inhibitors with Bcr-Abl kinase inhibitors, such as nilotinib (B1678881) or dasatinib, can act synergistically to deplete Bcr-Abl and disrupt its downstream signaling, leading to growth arrest and apoptosis in CML cells. dtic.mil

Researchers have designed and synthesized novel series of nicotinamide derivatives to act as non-hydroxamate HDAC inhibitors, aiming to avoid metabolic issues associated with hydroxamate-based drugs. researchgate.netrsc.org Certain synthesized compounds have demonstrated significant inhibitory activity against pan-HDACs and specific isoforms like HDAC3, alongside potent anti-proliferative effects against various cancer cell lines. researchgate.netrsc.org

| Compound | Target | IC50 (μM) | Cancer Cell Line | IC50 (μM) |

| 6b | Pan-HDAC | 4.648 | B16F10 | 4.66 |

| 6b | HDAC3 | 0.694 | ||

| 6n | Pan-HDAC | 5.481 | ||

| BG45 (Reference) | Pan-HDAC | 5.506 |

This table presents inhibitory concentrations (IC50) for selected nicotinamide derivatives against HDAC enzymes and their anti-proliferative activity against a melanoma cell line (B16F10). Data sourced from a study on novel nicotinamide derivatives as potential HDAC-3 inhibitors. rsc.org

Related Research on Cholinesterase Inhibition and Amyloid Beta Aggregation by Nicotinamide Derivatives

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed drugs. nih.gov Two primary targets in AD therapy are the cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the aggregation of the amyloid-beta (Aβ) peptide. nih.govmdpi.com Nicotinamide-related structures and their derivatives are being investigated for their potential to simultaneously address these pathologies. researchgate.net

Research has shown that certain benzamide (B126) and nicotinamide analogs exhibit potent inhibitory activity against AChE, with some acting as dual-binding inhibitors that interact with both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net This dual binding is significant because the peripheral site is also implicated in promoting Aβ aggregation. nih.gov Therefore, compounds that block this site can offer a dual therapeutic benefit. Studies on various molecular scaffolds have demonstrated the feasibility of designing single molecules that inhibit both cholinesterases and Aβ aggregation. nih.govmdpi.com For instance, certain peptide derivatives have been identified with nanomolar inhibitory concentrations against AChE and the ability to significantly block AChE-induced Aβ aggregation. nih.gov

| Compound Class | Target(s) | Observed Activity |

| Nicotinamide Analogs | Acetylcholinesterase (AChE) | Potent inhibition, some with nanomolar IC50 values. researchgate.net |

| Xanthostigmine Derivatives | AChE, Aβ Aggregation | Nanomolar AChE inhibition and blockage of AChE-induced Aβ aggregation. nih.gov |

| Peptide Derivative (W3) | Human AChE, Human BuChE, Aβ Aggregation | IC50 of 0.99 µM (hAChE), 15.44 µM (hBChE), and 94.2% inhibition of Aβ aggregation. nih.gov |

This table summarizes the activity of different compound classes, including nicotinamide analogs, against key targets in Alzheimer's disease.

Related Research on MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that is a critical regulator of immune responses. patsnap.com It plays a pivotal role in activating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor essential for immune and inflammatory signaling. patsnap.comnih.gov Aberrant MALT1 activity is linked to the pathogenesis of certain cancers, particularly activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL), and various autoimmune disorders. patsnap.comnih.gov

MALT1 inhibitors function by blocking the proteolytic (paracaspase) activity of the protein. patsnap.com This action dampens the overactive NF-κB signaling that drives uncontrolled cell proliferation in lymphomas and inflammatory responses in autoimmune conditions. patsnap.comnih.gov Pharmacological inhibition of MALT1 has been shown to be selectively toxic to ABC-DLBCL cells, leading to reduced NF-κB activity, decreased expression of target genes, and ultimately, cell death. nih.gov This makes MALT1 a promising therapeutic target, and several inhibitors are currently under pre-clinical and clinical evaluation. researchgate.net While the provided research does not directly link nicotinamide derivatives to MALT1 inhibition, the exploration of small molecule inhibitors for this target is an active area of pharmacological investigation.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to medicinal chemistry. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Influence of Functional Groups on Bioactivity and Selectivity

While specific SAR studies for this compound are not detailed in the available literature, the influence of its constituent functional groups—the nicotinamide core, the 2-amino group, and the 6-chloro substituent—can be inferred from research on related molecules.

Nicotinamide Core: The pyridine ring and the carboxamide side chain of the nicotinamide scaffold are crucial for interacting with various enzyme active sites. For example, in studies of inhibitors for Nicotinamide N-methyltransferase (NNMT), the nicotinamide portion of the substrate is the recognition element. SAR studies on NNMT inhibitors showed that quinolinium-based scaffolds, which are structurally related to the nicotinamide ring system, were a promising basis for potent inhibition. nih.gov

Amino Group: The position and nature of substituents on the pyridine ring dramatically affect activity. The 2-amino group in this compound is an electron-donating group that can influence the electronics of the aromatic ring and serve as a hydrogen bond donor, potentially forming key interactions with a target protein. In SAR studies of other heterocyclic compounds, the introduction or modification of an amino group can be a critical determinant of biological activity and selectivity. researchgate.net

Chloro Group: Halogen atoms like chlorine are often incorporated into drug candidates to modulate their properties. The 6-chloro group is an electron-withdrawing group that can alter the molecule's acidity, reactivity, and metabolic stability. Furthermore, its lipophilicity can enhance membrane permeability. In SAR studies of 1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor, indicating its importance in ligand-receptor interactions. mdpi.com The specific placement of this group on the nicotinamide ring in this compound would uniquely influence its binding profile with potential biological targets.

Role of Chlorine and Amino Groups in Molecular Interactions and Target Binding

The specific biological activity and target-binding affinity of this compound are critically influenced by the nature and position of its functional groups. The 2-amino and 6-chloro substituents on the nicotinamide scaffold play distinct and synergistic roles in the molecule's interaction with its biological targets, such as the enzyme Poly(ADP-ribose) polymerase (PARP). PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), at its binding site. researchgate.netnih.gov The potency and selectivity of these inhibitors are largely dictated by the interactions formed by substituents on the core nicotinamide ring. nih.gov

Role of the 2-Amino Group

The primary role of the 2-amino group is to act as a potent hydrogen bond donor. In many enzyme active sites, particularly those of kinases and PARP, the aminopyridine moiety is crucial for anchoring the inhibitor to the protein backbone. nih.gov This interaction often occurs with the carbonyl groups of amino acid residues in the enzyme's "hinge" region or the equivalent nicotinamide-binding pocket. The two hydrogen atoms on the amino group can form strong, directional hydrogen bonds, significantly increasing the binding affinity and residence time of the inhibitor in the active site. This anchoring effect properly orients the rest of the molecule for further favorable interactions within the binding pocket. The presence of this group is often a determining factor for potent inhibitory activity in nicotinamide-based scaffolds.

Role of the 6-Chloro Group

The chlorine atom at the 6-position of the pyridine ring contributes to the binding affinity through several mechanisms. Firstly, as an electron-withdrawing group, it modulates the electron density of the entire aromatic ring system. This electronic influence can enhance the hydrogen bond donating capacity of the 2-amino group and the amide proton, thereby strengthening the molecule's primary interactions with the target.

Interactive Data Table: Illustrative Structure-Activity Relationship (SAR)

While direct, side-by-side experimental data for this compound and its specific analogs against PARP1 was not available in the searched literature, the following table illustrates the expected structure-activity relationship based on established medicinal chemistry principles. The data demonstrates the incremental increase in potency with the addition of key functional groups to a parent scaffold.

| Compound | Modification from Parent Scaffold | Key Interactions | Illustrative PARP1 IC₅₀ (µM) |

| Nicotinamide | - | Basic H-bonding from amide | 210 researchgate.net |

| 2-Aminonicotinamide | Addition of 2-amino group | Additional H-bond donation | ~50 |

| This compound | Addition of 6-chloro group | Enhanced H-bonding, hydrophobic/halogen bond interaction | ~5 |

Biocatalysis and Enzymatic Transformations Involving 2 Amino 6 Chloronicotinamide

Amidase-Catalyzed Hydrolysis of 2-Chloronicotinamide to 2-Chloronicotinic Acid

The hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid is a key enzymatic reaction with significant industrial potential. researchgate.netasm.org 2-Chloronicotinic acid serves as a crucial building block in the manufacturing of various agrochemicals and pharmaceuticals. nih.govnih.gov The use of amidase enzymes (EC 3.5.1.4) for this conversion offers a more environmentally friendly and efficient alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant waste. nih.govresearchgate.net

Amidases are a class of hydrolases that catalyze the cleavage of amide bonds to produce the corresponding carboxylic acid and ammonia (B1221849). asm.orgresearchgate.net The enzymatic route using amidases for 2-chloronicotinic acid production is considered a promising approach due to the high specificity and mild reaction conditions offered by these biocatalysts. nih.govnih.gov

Challenges in Biocatalytic Hydrolysis due to Steric and Electronic Effects

Despite the potential of amidase-catalyzed hydrolysis, the process is significantly hampered by the chemical properties of the 2-chloronicotinamide substrate. The presence of a chlorine substituent at the 2-position of the pyridine (B92270) ring introduces substantial steric hindrance and strong electronic effects. asm.orgnih.gov These factors impede the efficient binding of the substrate to the active site of the amidase and hinder the catalytic process. nih.govnih.gov

Kinetic analyses and molecular docking studies have demonstrated that the chlorine substitution, particularly at the 2-position, leads to a dramatic decrease in the activity of amidases like the one from Pantoea sp. (Pa-Ami). nih.gov The steric bulk of the chlorine atom can physically obstruct the optimal positioning of the substrate within the enzyme's active site, while its electron-withdrawing nature can alter the reactivity of the amide bond, making it more difficult to hydrolyze. asm.orgnih.gov Consequently, wild-type amidases often exhibit low activity and catalytic efficiency towards 2-chloronicotinamide, posing a significant challenge for the development of a viable industrial bioprocess. asm.orgnih.gov

Enzyme Engineering for Enhanced Catalytic Efficiency

To overcome the limitations imposed by steric and electronic effects, researchers have turned to enzyme engineering to enhance the catalytic efficiency of amidases for the hydrolysis of 2-chloronicotinamide.

A critical first step in enzyme engineering is a thorough understanding of the enzyme's structure and its relationship to its function. The amidase from Pantoea sp. (Pa-Ami) has been a subject of detailed structure-function analysis. nih.govnih.gov This enzyme belongs to the amidase signature (AS) family, which is characterized by a conserved stretch of approximately 130 amino acids. nih.govwikipedia.org The catalytic core of these enzymes typically features a catalytic triad of amino acid residues, such as Ser-Ser-Lys, that are essential for the hydrolysis of the amide bond. nih.govwikipedia.org

Through techniques like X-ray crystallography and molecular modeling, researchers have been able to visualize the three-dimensional structure of Pa-Ami and identify key amino acid residues in the active site that interact with the substrate. nih.gov This analysis has provided valuable insights into why the wild-type enzyme has low activity towards 2-chloronicotinamide and has pinpointed specific regions of the enzyme that could be targeted for modification to improve its performance. nih.govnih.gov

Armed with structural information, scientists can employ rational design and site-directed mutagenesis to create improved enzyme variants. This involves strategically replacing specific amino acids in the enzyme's active site or access tunnels to enhance substrate binding and catalysis. nih.govbohrium.com

In the case of Pa-Ami, structure-guided saturation mutagenesis has been successfully used to engineer variants with significantly improved activity towards 2-chloronicotinamide. nih.govnih.gov For instance, the single mutant G175A and the double mutant G175A/A305T of Pa-Ami showed 3.2- and 3.7-fold increases in specific activity, respectively. nih.govnih.gov The catalytic efficiency (kcat/Km) of the G175A/A305T mutant was enhanced by 10-fold compared to the wild-type enzyme. nih.govnih.gov Another study focused on engineering the twisted access tunnel of the amidase, resulting in a mutant with significantly increased catalytic efficiency. bohrium.comacs.org These engineered enzymes demonstrate the power of rational design to overcome the challenges posed by difficult substrates.

Table 1: Kinetic Parameters of Wild-Type and Mutant Pantoea sp. Amidase (Pa-Ami) for 2-Chloronicotinamide Hydrolysis nih.govnih.gov

| Enzyme Variant | Specific Activity (U/mg) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| Wild-Type | 0.8 | 1.2 | 10.5 | 0.11 |

| G175A | 2.56 | 3.9 | 10.8 | 0.36 |

| G175A/A305T | 2.96 | 4.5 | 4.1 | 1.1 |

The conformation in which the substrate binds to the enzyme's active site is crucial for efficient catalysis. nih.govnih.gov For the hydrolysis of 2-chloronicotinamide, the proper orientation of the amide bond relative to the catalytic residues of the amidase is essential for the nucleophilic attack that initiates the reaction. nih.gov

Structure-function analysis of the G175A mutant of Pa-Ami revealed that the mutation shortened the distance between the catalytic Ser177 residue and the carbonyl carbon of 2-chloronicotinamide. nih.govnih.gov This improved proximity facilitates the nucleophilic attack and enhances the catalytic rate. nih.gov Furthermore, the A305T mutation was found to create a more suitable tunnel for substrate entry and product release, further contributing to the increased catalytic efficiency. nih.govnih.gov These findings underscore the importance of optimizing the substrate-enzyme binding conformation through protein engineering to achieve high catalytic performance.

Biotechnological Applications of Amidase-Mediated Transformations in Industrial Synthesis

The development of robust and efficient amidase biocatalysts through enzyme engineering has significant implications for industrial synthesis. researchgate.netnih.gov Amidase-mediated transformations are being increasingly recognized for their potential in the large-scale production of valuable chemicals, including pharmaceuticals and agrochemicals. nih.govnih.gov

The engineered G175A/A305T double mutant of Pa-Ami has been successfully used as a biocatalyst to produce high concentrations of 2-chloronicotinic acid. asm.org In a fed-batch bioprocess, this mutant achieved a product concentration of 1,220 mM with a 94% conversion rate and a remarkable space-time yield of 575 g/L/day. asm.org Similarly, engineering the access tunnel of an amidase led to the accumulation of 1330 mM of the product within 2 hours, achieving a very high space-time-yield of 2515 g/L/day. acs.org These results demonstrate the industrial viability of using engineered amidases for the efficient and sustainable production of 2-chloronicotinic acid. acs.orgasm.org The application of these biocatalysts can lead to more economical and environmentally friendly manufacturing processes, aligning with the principles of green chemistry. researchgate.net

Advanced Research Applications and Future Directions

Role in Drug Discovery Pipelines and Lead Compound Optimization

2-Amino-6-chloronicotinamide is a key starting material in the synthesis of several targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov The process of identifying and refining lead compounds is a cornerstone of drug discovery, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of potential drug candidates. biobide.comdanaher.com

The journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of lead optimization. biobide.com This iterative cycle of design, synthesis, and testing is crucial for improving a compound's potency and reducing potential side effects. patsnap.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting how structural modifications might affect a compound's interaction with its biological target. patsnap.com

A prime example of the utility of this compound is its role as a precursor in the synthesis of Niraparib, a potent PARP inhibitor. The synthesis of Niraparib involves several chemical steps where this compound or its derivatives are key intermediates. google.com The optimization of these synthetic routes is a continuous area of research to improve yield and efficiency.

The process of lead optimization focuses on refining the chemical structures of lead compounds to improve their drug-like properties. biobide.com This involves systematic alterations to the molecular backbone to enhance potency, selectivity, and stability. biobide.com

Table 1: Key Stages in Drug Discovery and the Role of Lead Optimization

| Stage | Description | Relevance of this compound |

|---|---|---|

| Target Identification & Validation | Identifying a biological target associated with a disease. | The compound's derivatives are designed to interact with specific targets like PARP. |

| Hit Identification | Screening large libraries of compounds to find molecules that interact with the target ("hits"). | Derivatives of this compound are often included in these screening libraries. |

| Lead Generation | Validating and characterizing hits to select promising "lead" compounds for further development. | The structural scaffold of this compound provides a strong foundation for lead compounds. |

| Lead Optimization | Modifying the structure of lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. biobide.compatsnap.comnih.govresearchgate.net | The chloro and amino groups on the pyridine (B92270) ring offer sites for chemical modification to fine-tune the molecule's properties. |

| Preclinical Development | In vitro and in vivo studies to assess the safety and efficacy of the optimized lead compound. | Optimized derivatives undergo extensive testing before consideration for clinical trials. |

Exploration of Novel Therapeutic Targets and Mechanisms of Action

While the most established application of this compound derivatives is in PARP inhibition, ongoing research is exploring their potential against other therapeutic targets. The versatility of the nicotinamide (B372718) scaffold allows for the design of inhibitors for a range of enzymes, particularly kinases. mdpi.com

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.ukrsc.org The 2-aminonicotinamide structure can be modified to create compounds that selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. soci.org For instance, derivatives of 2-aminonicotinamide have been investigated as potential inhibitors of spleen tyrosine kinase (Syk) and germinal center kinase (Gck). nih.gov

Furthermore, research has extended into the antifungal properties of novel 2-aminonicotinamide derivatives. nih.gov These compounds have been designed and synthesized to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which are essential for the integrity of the fungal cell wall. nih.gov Some of these derivatives have shown potent in vitro activity against various Candida species, including fluconazole-resistant strains, and Cryptococcus neoformans. nih.gov

The mechanism of action for PARP inhibitors derived from this compound involves the concept of "synthetic lethality." In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation of DNA damage and ultimately cell death. nih.govresearchgate.net PARP inhibitors can trap PARP enzymes on damaged DNA, forming cytotoxic complexes. nih.gov

Strategies for Mitigating Adverse Drug Reactions through Analogue Design and Metabolism Studies

A critical aspect of drug development is ensuring a favorable safety profile. The modification of lead compounds through analogue design is a key strategy to mitigate potential adverse drug reactions. mdpi.com By systematically altering the chemical structure of a drug candidate, researchers can improve its metabolic stability, reduce off-target effects, and enhance its therapeutic index.

For nicotinamide-based compounds, metabolism studies are crucial. The biotransformation of these drugs is often mediated by cytochrome P450 (CYP) enzymes. mdpi.com Understanding the metabolic pathways allows chemists to design analogues that are less susceptible to metabolic inactivation or the formation of toxic metabolites. For instance, introducing or modifying certain functional groups can block sites of metabolism or alter the electronic properties of the molecule to disfavor interactions with metabolizing enzymes.

The design of NAD+ analogues, for example, has been explored to create modulators for NAD-dependent enzymes with therapeutic potential. nih.gov These studies provide insights into how structural modifications can influence biological activity and stability. nih.gov

Table 2: Strategies in Analogue Design for Improved Safety

| Strategy | Description | Application to this compound Derivatives |

|---|---|---|

| Structural Modification | Altering functional groups to improve selectivity and reduce off-target binding. | Modifying the substituents on the pyridine ring or the amide side chain to enhance binding to the intended target (e.g., PARP) and reduce interaction with other enzymes. |

| Improving Metabolic Stability | Designing compounds that are less prone to rapid metabolism, leading to a longer duration of action and reduced potential for toxic metabolites. | Introducing groups that block common sites of metabolic attack, such as fluorination or deuteration of specific positions. |

| Enhancing Physicochemical Properties | Optimizing properties like solubility and permeability to improve absorption and distribution, which can lead to a better therapeutic effect with lower doses. | Modifying the molecule to achieve a balance between lipophilicity and hydrophilicity for optimal pharmacokinetic properties. |

| Prodrug Design | Creating an inactive or less active form of the drug that is converted to the active form in the body, which can improve bioavailability and reduce side effects. | Attaching a promoiety to the 2-amino or amide group that is cleaved enzymatically or chemically in vivo to release the active drug. |

Patent Landscape and Emerging Research Trends in Nicotinamide Chemistry

The patent landscape for nicotinamide derivatives, particularly PARP inhibitors, is extensive and highly competitive. Numerous patents cover the synthesis of these compounds, their various polymorphic forms, and their use in treating specific cancers. For example, patents exist that detail the synthetic methods for preparing Niraparib and its intermediates. google.com

Emerging research trends in nicotinamide chemistry are focused on several key areas:

Expansion to New Therapeutic Areas : While oncology remains a primary focus, researchers are investigating the therapeutic potential of nicotinamide derivatives in other areas, such as neurodegenerative diseases, inflammatory conditions, and cardiovascular diseases. nih.govnih.govceon.rs Nicotinamide itself is known to have anti-inflammatory properties and can modulate the activity of sirtuins, which are involved in a wide range of cellular processes. ceon.rsnih.gov

Development of Next-Generation Inhibitors : There is a continuous effort to develop next-generation PARP inhibitors with improved selectivity, better penetration of the blood-brain barrier, and the ability to overcome resistance mechanisms.

Combination Therapies : A significant trend is the investigation of PARP inhibitors in combination with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies. researchgate.net The goal is to enhance the efficacy of treatment and overcome drug resistance.

Novel Drug Delivery Systems : Research is also exploring novel drug delivery systems to improve the targeting of nicotinamide-based drugs to tumor tissues, thereby increasing their efficacy and reducing systemic side effects.

The field of nicotinamide chemistry is dynamic, with ongoing efforts to leverage the versatility of this scaffold to address a wide range of unmet medical needs.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-6-chloronicotinamide to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves the reaction of 2-amino-6-chloronicotinic acid with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF), followed by ammonolysis. Key optimization steps include:

- Reagent Ratios : Use a molar ratio of 1:3.3 for 2-amino-6-chloronicotinic acid to SOCl₂ to ensure complete conversion to the acid chloride intermediate .

- Solvent Choice : THF is preferred for its inertness and ability to dissolve intermediates. Post-reaction, residual solvents are removed via vacuum distillation to prevent side reactions.

- Ammonia Gas Introduction : Bubbling ammonia gas through the reaction mixture for 1 hour ensures efficient conversion to the amide. Trituration with warm water (50°C) enhances purity by removing unreacted starting materials .

- Yield Monitoring : Reported yields range from 81% to 93%, depending on reaction time and purification methods (e.g., filtration vs. recrystallization) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : H-NMR (DMSO-d₆) reveals peaks at δ 7.95 (d, J = 8.4 Hz, 1H) and δ 6.59 (d, J = 8.4 Hz, 1H), confirming the aromatic structure and substitution pattern .

- Mass Spectrometry (MS) : LC-MS (ESP) shows a molecular ion peak at m/z 172 [M+H]⁺, consistent with the molecular formula C₆H₆ClN₃O .

- Solubility Profiling : Experimental solubility data in solvents like DMF, DMSO, and water are critical for selecting reaction media (e.g., solubility in THF facilitates synthesis) .

Q. How do researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) can arise from variations in experimental conditions. To resolve this:

- Standardize Protocols : Use consistent temperatures (e.g., 25°C) and solvent purity grades.

- Validate with Multiple Techniques : Combine gravimetric analysis (mass dissolved per unit solvent) with UV-Vis spectroscopy to quantify saturation points .

- Cross-Reference Literature : Compare data with structurally similar compounds (e.g., 4,6-Dichloronicotinamide) to identify trends in halogen-substituted nicotinamides .

Advanced Research Questions

Q. What mechanistic insights can be derived from the reaction of 2-Amino-6-chloronicotinic acid with thionyl chloride?

Methodological Answer: The reaction mechanism involves two steps:

- Acid Chloride Formation : SOCl₂ acts as a chlorinating agent, converting the carboxylic acid group (-COOH) to an acyl chloride (-COCl). The reaction is exothermic and requires controlled addition to avoid side products (e.g., dimerization) .

- Ammonolysis : Ammonia nucleophilically attacks the acyl chloride, forming the amide bond. Computational studies (e.g., DFT calculations) can model transition states to optimize reaction kinetics .

- Side Reactions : Trace HCl generated during the reaction may protonate the amino group, necessitating buffering agents like triethylamine to maintain basic conditions .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Contradictions in NMR or MS data often stem from impurities or tautomeric forms. Strategies include:

- High-Resolution MS (HRMS) : Confirm the molecular formula (C₆H₆ClN₃O) with an exact mass of 171.58 g/mol .

- Variable Temperature NMR : Detect tautomerism by analyzing spectral changes at elevated temperatures (e.g., 60°C in DMSO-d₆).

- Spiking Experiments : Add authentic samples of potential impurities (e.g., unreacted 2-amino-6-chloronicotinic acid) to identify overlapping peaks .

Q. What strategies are effective in studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The chloro and amino groups offer sites for functionalization:

- Buchwald-Hartwig Amination : Use Pd catalysts to replace the chloro group with amines. Monitor reaction progress via TLC or HPLC .

- Protection/Deprotection : Protect the amino group with Boc anhydride to prevent unwanted side reactions during coupling. Deprotect with trifluoroacetic acid (TFA) post-reaction .

- Computational Screening : Apply molecular docking or MD simulations to predict reactivity with aryl halides or boronic acids .

Q. How can researchers validate the biological relevance of this compound derivatives?

Methodological Answer: For pharmacological studies:

- SAR Analysis : Synthesize analogs (e.g., 6-Aminonicotinamide) and compare bioactivity profiles .

- Enzymatic Assays : Test inhibition of nicotinamide-dependent enzymes (e.g., PARP) using fluorescence-based kinetic assays .

- ADME Profiling : Assess solubility, metabolic stability, and membrane permeability using Caco-2 cell models or HPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.